PEG6 Linker Length Provides Conformational Entropy Intermediate Between PEG4 and PEG8
In PROTAC ternary complex formation, linker length is a conformational tuner that determines whether the E3 ligase and target protein achieve the mutual orientation necessary for productive ubiquitination. PEG4, PEG6, and PEG8 each occupy distinct regions of conformational space [1]. Structure-activity relationship studies across multiple PROTAC programs have demonstrated that altering linker length from PEG4 to PEG6 can shift degradation efficiency by orders of magnitude, while progression from PEG4 to PEG8 has been shown to enhance ternary complex residence time by up to 10-fold [1].
| Evidence Dimension | Ternary complex residence time modulation |
|---|---|
| Target Compound Data | PEG6 linker (6 ethylene glycol units; ~20-25 atoms in tether length) |
| Comparator Or Baseline | PEG4 linker (4 units; near-rigid span) and PEG8 linker (8 units; maximum conformational freedom) |
| Quantified Difference | Up to 10-fold difference in residence time between PEG4 and PEG8; PEG6 occupies intermediate conformational entropy |
| Conditions | Structure-activity relationship analysis from published PROTAC linker optimization campaigns |
Why This Matters
PEG6 represents an empirically validated compromise between rigidity and flexibility, enabling efficient ternary complex sampling without the excessive entropic penalty of shorter linkers or the non-productive conformations possible with longer linkers.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
